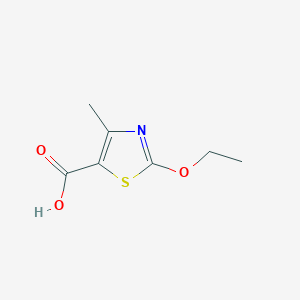

2-乙氧基-4-甲基-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The compound can dissolve in water, alcohol, and ketone solvents .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, one study presented the synthesis and evaluation of the in vitro antimicrobial activity of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=C(C)N=C(CC)S1 . This indicates that the compound contains a thiazole ring with a carboxylic acid group attached to it . Chemical Reactions Analysis

Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, and oxidation reactions .Physical and Chemical Properties Analysis

“2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid” is a solid compound . It is soluble in water, alcohol, and ketone solvents .科学研究应用

合成和结构研究

新化合物的合成:研究人员利用2-乙氧基-4-甲基-1,3-噻唑-5-羧酸及其衍生物合成了各种新化合物。例如,一项研究报道了将该化合物转化为5-取代的2-氨基噻唑并[5,4-c]吡啶-7-羧酸酯,展示了其在创建多样化分子结构中的实用性 (Albreht et al., 2009)。

晶体学和分子结构:对2-乙氧基-4-甲基-1,3-噻唑-5-羧酸衍生物的分子结构和晶体学进行了广泛研究。例如,报道了2-氨基-4-(甲氧基甲基)-噻唑-5-羧酸Me酯的合成和结构,为这些化合物的结构方面提供了宝贵的见解 (Kennedy et al., 1999)。

生物和化学应用

抗菌活性:对2-乙氧基-4-甲基-1,3-噻唑-5-羧酸衍生物进行了抗菌性能评估。研究表明,从该化合物合成的2-(4-甲基-1,3-噻唑-5-基)乙基吖啶酮羧酸酯被用于研究其抗微生物活性,显示了在新抗菌剂开发中的潜力 (Markovich et al., 2014)。

抗真菌和抗病毒性能:合成并评估了新型2-氨基-1,3-噻唑-4-羧酸衍生物的生物活性,包括杀真菌和抗病毒活性。这表明了2-乙氧基-4-甲基-1,3-噻唑-5-羧酸衍生物在创建用于控制真菌和病毒的化合物方面的潜力 (Fengyun et al., 2015)。

工业应用

- 缓蚀:在工业背景下,对2-乙氧基-4-甲基-1,3-噻唑-5-羧酸衍生物,如乙基-2-氨基-4-甲基-1,3-噻唑-5-羧酸酯,进行了缓蚀效率研究。发现该化合物能有效防止AA6061合金在酸性介质中的腐蚀,表明其作为缓蚀剂的潜力 (Raviprabha & Bhat, 2019)。

未来方向

Thiazole derivatives, including “2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid”, have potential applications in various fields. They can be used as intermediates in organic synthesis and medicinal chemistry . Future research may focus on exploring their potential uses in other areas, such as pesticide synthesis .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets . They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Mode of Action

Thiazole derivatives have been observed to interact with their targets in a variety of ways . For instance, some thiazole derivatives like Voreloxin can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can significantly impact their bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other substances can potentially influence the action and stability of chemical compounds .

生化分析

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, a novel thiazole derivative was found to be produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .

Cellular Effects

The cellular effects of 2-Ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid are currently unknown due to the lack of specific studies on this compound. Thiazole derivatives have been found to exhibit various effects on cells. For example, some thiazole derivatives have shown cytotoxic effects against cancer cell lines .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives can be stored at room temperature .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic processes .

属性

IUPAC Name |

2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7-8-4(2)5(12-7)6(9)10/h3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSJHUBTQGPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)

![[4-(2-Methyl-thiazol-4-yl)-phenoxy]-acetic acid](/img/structure/B2453940.png)

![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)

![N'-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2453948.png)

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2453953.png)